Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate
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Overview
Description
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate is an organic compound with the molecular formula C₇H₁₂Cl₂O₂S. It is a chlorinated ester that contains both sulfur and chlorine atoms, making it a compound of interest in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate typically involves the reaction of 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate involves its interaction with various molecular targets. The chlorine and sulfur atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloropropionate: Similar ester structure but lacks the sulfur atom.
Ethyl 2-chloro-3-[(2-chloroethyl)sulfanyl]propanoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 2-chloro-3-[(2-chloroethyl)sulfanyl]propanoate: Similar structure but with a different carbon chain length.
Uniqueness
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate is unique due to the presence of both chlorine and sulfur atoms in its structure, which allows it to participate in a wide range of chemical reactions. Its specific molecular configuration also makes it a valuable intermediate in the synthesis of more complex compounds.
Properties
CAS No. |
65907-95-1 |
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Molecular Formula |
C7H12Cl2O2S |
Molecular Weight |
231.14 g/mol |
IUPAC Name |
methyl 3-chloro-2-(2-chloroethylsulfanyl)butanoate |
InChI |
InChI=1S/C7H12Cl2O2S/c1-5(9)6(7(10)11-2)12-4-3-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
USBMAHZKZHRYGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)SCCCl)Cl |
Origin of Product |
United States |
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